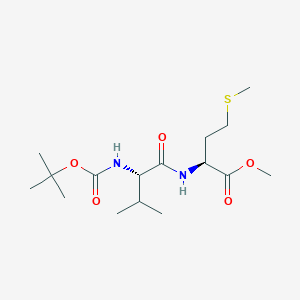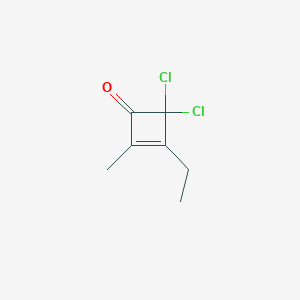
2-Cyclobuten-1-one,4,4-dichloro-3-ethyl-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobuten-1-one, 4,4-dichloro-3-ethyl-2-methyl- is an organic compound with the molecular formula C7H8Cl2O It is a derivative of cyclobutenone, characterized by the presence of two chlorine atoms, an ethyl group, and a methyl group attached to the cyclobutenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobuten-1-one, 4,4-dichloro-3-ethyl-2-methyl- typically involves the chlorination of cyclobutenone derivatives. One common method is the reaction of cyclobutenone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclobuten-1-one, 4,4-dichloro-3-ethyl-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
Applications De Recherche Scientifique
2-Cyclobuten-1-one, 4,4-dichloro-3-ethyl-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Cyclobuten-1-one, 4,4-dichloro-3-ethyl-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, resulting in the modulation of biological activity and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyclobuten-1-one, 4,4-dichloro-2-ethyl-3-methyl-
- 2-Cyclobuten-1-one, 4,4-dichloro-3-ethyl-2-propyl-
- 2-Cyclobuten-1-one, 4,4-dichloro-3-methyl-2-ethyl-
Uniqueness
2-Cyclobuten-1-one, 4,4-dichloro-3-ethyl-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C7H8Cl2O |
|---|---|
Poids moléculaire |
179.04 g/mol |
Nom IUPAC |
4,4-dichloro-3-ethyl-2-methylcyclobut-2-en-1-one |
InChI |
InChI=1S/C7H8Cl2O/c1-3-5-4(2)6(10)7(5,8)9/h3H2,1-2H3 |
Clé InChI |
PSGDYELTXBBUGH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=O)C1(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


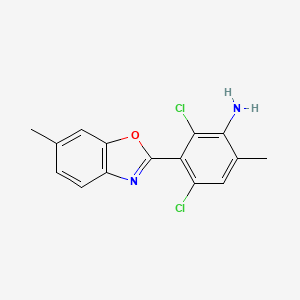
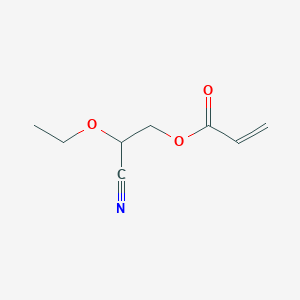

![1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI)](/img/structure/B13806694.png)
![4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806699.png)
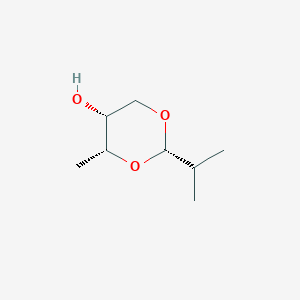
![S-[2-(dimethylamino)-2-iminoethyl] ethanethioate](/img/structure/B13806714.png)
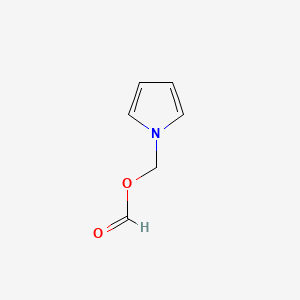

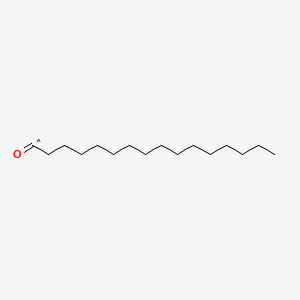
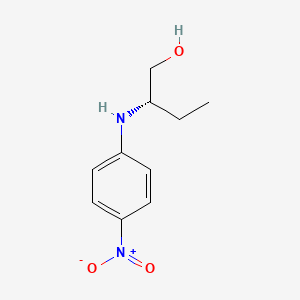
![N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B13806738.png)
